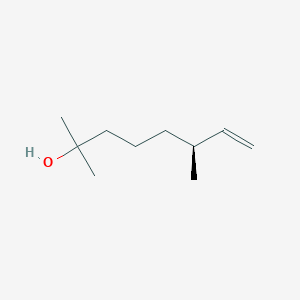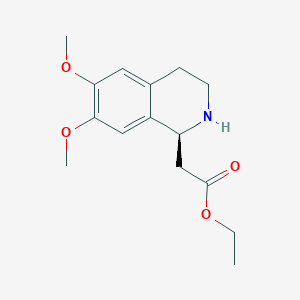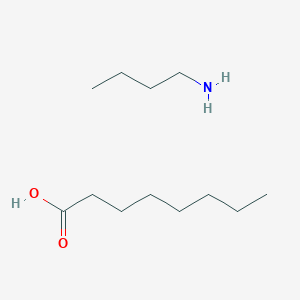
2-氨基-4-甲基苯甲酸甲酯
概述
描述
5-Iodo-2’-deoxyuridine (IdUrd) is a halogenated nucleoside analog of thymidine. It is recognized for its antiviral properties and its ability to act as a radiosensitizer in cancer treatment. IdUrd is incorporated into DNA during replication, replacing thymidine, which leads to the disruption of DNA synthesis and function .
科学研究应用
IdUrd has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and structure.
Medicine: Acts as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy.
Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging and research.
安全和危害
The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
作用机制
IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .
准备方法
Synthetic Routes and Reaction Conditions
IdUrd can be synthesized through several methods. One common method involves the reaction of 5-iodouracil with phosphorus oxychloride and dimethylaniline to produce 2,4-dichloro-5-iodopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 2,4-dimethoxy-5-iodopyrimidine. Finally, this compound is converted to IdUrd through a series of deprotection and glycosylation steps .
Industrial Production Methods
For industrial production, IdUrd can be synthesized using an Iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine. This method ensures high in vitro stability and meets the requirements for good laboratory practice (GLP) and good clinical practice (GCP) .
化学反应分析
Types of Reactions
IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .
Major Products Formed
The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdUrd): Another halogenated nucleoside analog with similar properties to IdUrd.
5-Chloro-2’-deoxyuridine (CldUrd): A halogenated nucleoside analog used in similar applications.
Uniqueness of IdUrd
IdUrd is unique in its high efficiency as a radiosensitizer and its ability to be incorporated into DNA with minimal toxicity compared to other halogenated nucleoside analogs. Its specific incorporation into viral DNA makes it particularly effective against DNA viruses like herpes simplex virus .
属性
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)









